molecular formula C15H16N2O4 B11732807 1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11732807
M. Wt: 288.30 g/mol
InChI Key: REFSSAPNZYEKMZ-UHFFFAOYSA-N
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Description

1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 3-(allyloxy)phenethylamine with barbituric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as amberlyst-15 in refluxing toluene . The process involves a sequence of reactions including Michael addition, cyclization, and aerial oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo substitution reactions, where different substituents can be introduced at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structure and the presence of the allyloxy group, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

1-[2-(3-prop-2-enoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H16N2O4/c1-2-8-21-12-5-3-4-11(9-12)6-7-17-14(19)10-13(18)16-15(17)20/h2-5,9H,1,6-8,10H2,(H,16,18,20)

InChI Key

REFSSAPNZYEKMZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)CCN2C(=O)CC(=O)NC2=O

Origin of Product

United States

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